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These application notes provide a comprehensive overview and detailed protocols for the use

of Loop-Mediated Isothermal Amplification (LAMP) assays in the detection of plant pathogens.

LAMP offers a rapid, sensitive, and specific alternative to traditional methods like PCR, making

it particularly suitable for in-field diagnostics in agriculture.

Introduction to LAMP technology
Loop-Mediated Isothermal Amplification (LAMP) is a nucleic acid amplification technique that

occurs at a constant temperature, eliminating the need for a thermal cycler.[1][2] This method

relies on a strand-displacing DNA polymerase and a set of four to six primers that recognize

multiple distinct regions on the target DNA.[3] The isothermal nature of LAMP allows for rapid

amplification, with results often visible to the naked eye within 30-60 minutes.[4] Its high

specificity is attributed to the multiple primers binding to the target sequence, and it has been

shown to be more robust than PCR, often working with crude sample extracts.[5]

Applications in Agriculture
The rapid and field-deployable nature of LAMP makes it an invaluable tool for the early

detection and management of plant diseases.[2] Key applications include:
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Rapid in-field diagnosis: Quickly identify pathogens in symptomatic and asymptomatic

plants, enabling timely intervention to prevent widespread crop loss.[2]

Disease surveillance and monitoring: Track the spread of pathogens within and between

fields to inform disease management strategies.

Quarantine and trade: Screen imported plant materials for pathogens at ports of entry to

prevent the introduction of new diseases.

Breeding for disease resistance: Efficiently screen large numbers of plant breeding lines for

the presence of pathogens.

Quantitative Data Presentation
The following tables summarize the performance of LAMP assays for the detection of various

plant pathogens compared to conventional PCR.
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Pathogen
Host
Plant

Target
Gene

Detection
Limit
(LAMP)

Detection
Limit
(PCR)

Specificit
y (LAMP)

Referenc
e

Xanthomon

as oryzae

pv. oryzae

Rice IS1112 10 fg 1 pg

High (no

cross-

reactivity

with other

Xanthomon

as species)

[6][7]

Xanthomon

as oryzae

pv.

oryzicola

Rice pthXo7 100 fg 10 pg

High (no

cross-

reactivity

with other

Xanthomon

as species)

[6][7]

Phytophtho

ra

infestans

Potato,

Tomato
Ypt1 1 pg/µl 10 pg/µl

High (no

cross-

reactivity

with other

Phytophtho

ra species)

Not

specified in

snippets

Ralstonia

solanacear

um

Potato,

Tomato
FliC 10 fg 100 fg

High (no

cross-

reactivity

with other

soil-borne

bacteria)

Not

specified in

snippets

Wheat

Yellow

Mosaic

Virus

(WYMV)

Wheat
Coat

Protein

10-fold

more

sensitive

than RT-

PCR

Not

applicable

High (no

cross-

reactivity

with other

wheat

viruses)

[8]
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Experimental Protocols
Here are detailed protocols for LAMP assays targeting a bacterial, fungal, and viral plant

pathogen.

Protocol 1: Colorimetric LAMP for Xanthomonas oryzae
pv. oryzae (Bacterial Blight of Rice)
This protocol is adapted for the visual detection of Xanthomonas oryzae pv. oryzae using a

colorimetric assay.

1. Sample Preparation (Crude DNA Extraction):

Excise a small section (approx. 1 cm²) of a rice leaf showing symptoms of bacterial blight.

Place the leaf tissue in a 1.5 mL microcentrifuge tube containing 200 µL of extraction buffer

(e.g., 0.1 M NaOH).

Grind the tissue using a sterile micropestle for 1-2 minutes.

Heat the tube at 95°C for 5 minutes in a heat block.

Centrifuge at 10,000 x g for 2 minutes.

Use 1-2 µL of the supernatant as the template for the LAMP reaction.

2. LAMP Reaction Mixture (25 µL):
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Component Final Concentration

Betaine 0.8 M

dNTPs 1.4 mM each

FIP/BIP Primers 1.6 µM each

F3/B3 Primers 0.2 µM each

LoopF/LoopB Primers 0.4 µM each

Bst DNA Polymerase 8 U

Isothermal Amplification Buffer 1X

Colorimetric Dye (e.g., pH indicator) 1X

DNA Template 2 µL

Nuclease-free water to 25 µL

3. Reaction Incubation:

Incubate the reaction tubes at a constant temperature of 60-65°C for 30-40 minutes.[9] A

simple heat block or water bath can be used.

4. Result Visualization:

Observe the color change of the reaction mixture.

Positive result: A distinct color change (e.g., from pink to yellow) indicates the presence of

Xanthomonas oryzae pv. oryzae.[4]

Negative result: The original color of the reaction mixture remains unchanged.

Protocol 2: Real-Time LAMP for a Fungal Pathogen (e.g.,
Fusarium oxysporum)
This protocol describes a real-time LAMP assay for the quantitative detection of a fungal

pathogen.
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1. DNA Extraction:

Isolate genomic DNA from fungal mycelia or infected plant tissue using a commercial DNA

extraction kit or a standard CTAB protocol.

Determine the DNA concentration and purity using a spectrophotometer.

Prepare serial dilutions of the DNA to determine the limit of detection.

2. LAMP Reaction Mixture (25 µL):

Component Final Concentration

Betaine 0.8 M

dNTPs 1.4 mM each

FIP/BIP Primers 1.6 µM each

F3/B3 Primers 0.2 µM each

LoopF/LoopB Primers 0.4 µM each

Bst DNA Polymerase 8 U

Isothermal Amplification Buffer 1X

Fluorescent Dye (e.g., SYBR Green I) 1X

DNA Template 2 µL

Nuclease-free water to 25 µL

3. Real-Time Amplification:

Perform the LAMP reaction in a real-time PCR machine or a specialized real-time

turbidimeter.

Incubate at a constant temperature of 63°C for 60 minutes.

Monitor the fluorescence signal in real-time.
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4. Data Analysis:

A positive reaction is indicated by an increase in the fluorescence signal over time.

The time to positivity (Tt) can be used for quantification. A lower Tt value corresponds to a

higher initial concentration of the target DNA.

Protocol 3: RT-LAMP for a Plant Virus (e.g., RNA Virus)
This protocol is for the detection of an RNA virus using a one-step Reverse Transcription LAMP

(RT-LAMP) assay.

1. RNA Extraction:

Extract total RNA from infected plant tissue using a commercial RNA extraction kit or a

TRIzol-based method.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Assess the RNA quality and quantity.

2. RT-LAMP Reaction Mixture (25 µL):
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Component Final Concentration

Betaine 0.8 M

dNTPs 1.4 mM each

FIP/BIP Primers 1.6 µM each

F3/B3 Primers 0.2 µM each

LoopF/LoopB Primers 0.4 µM each

Bst 2.0 WarmStart® DNA Polymerase 8 U

Reverse Transcriptase 15 U

Isothermal Amplification Buffer 1X

Detection Method (e.g., fluorescent dye) 1X

RNA Template 2 µL

Nuclease-free water to 25 µL

3. RT-LAMP Incubation:

Incubate the reaction tubes at a constant temperature of 65°C for 60 minutes.

4. Result Detection:

Results can be visualized using various methods, including agarose gel electrophoresis

(which will show a ladder-like pattern for a positive result), turbidity measurement, or

fluorescence detection.

Visualizations
LAMP Mechanism
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Caption: The mechanism of Loop-Mediated Isothermal Amplification (LAMP).

In-Field LAMP Workflow
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1. Sample Collection

2. Sample Preparation

3. Isothermal Amplification

4. Result Interpretation
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Caption: A typical workflow for in-field plant pathogen detection using LAMP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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